molecular formula C27H31NO2 B1260273 [1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol

[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol

Cat. No. B1260273
M. Wt: 401.5 g/mol
InChI Key: CDZBEJLJZGBKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04950674

Procedure details

This compound was prepared according to the procedure used to synthesize the compound of Example 1. A mixture of 4.0 g (0.015 mole) of α, α-diphenyl-4-piperidinemethanol, 3.2 g (0.015 mole) of 1-bromo-3-phenoxypropane, 5.3 g (0.05 mole) of anhydrous sodium carbonate and 0.4 g of potassium iodide in 100 ml of 1-butanol gave 3.2 g (53%) of title compound as a white solid, mp 87°-88° C.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=[O:3].[C:7]1([C:13]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[C:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][O:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(C(C2C=CC=CC=2)(C2CCNCC2)O)C=CC=CC=1.BrCCCOC1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>C(O)CCC>[O:23]([CH2:22][CH2:21][CH2:20][N:17]1[CH2:16][CH2:15][CH:14]([C:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[OH:3])[CH2:19][CH2:18]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1,4.5.6,7.8|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O.C1(=CC=CC=C1)C(=C1CCN(CC1)CCCOC1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1CCNCC1)C1=CC=CC=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
BrCCCOC1=CC=CC=C1
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCN1CCC(CC1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.